Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate
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Overview
Description
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₉H₂₀NO₃P This compound is characterized by the presence of a phosphonate group attached to a naphthalene ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate typically involves the reaction of aniline derivatives with naphthalene-based phosphonates. One common method includes the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a convenient synthetic route . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the transition states of amines and esters in biological processes, making it an effective enzyme inhibitor . The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Dimethyl [anilino(2-naphthyl)methyl]phosphonate
Uniqueness
This compound is unique due to its specific structural features, such as the combination of aniline and naphthalene moieties with a phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
650633-85-5 |
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Molecular Formula |
C19H20NO3P |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl(naphthalen-2-yl)methyl]aniline |
InChI |
InChI=1S/C19H20NO3P/c1-22-24(21,23-2)19(20-18-10-4-3-5-11-18)17-13-12-15-8-6-7-9-16(15)14-17/h3-14,19-20H,1-2H3 |
InChI Key |
IBJNMFUKNZKLQY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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